ERCC1-XPF Endonuclease Inhibition: Comparative Potency of a Closely Related Analog
A direct analog of 4-Chloro-6-(3-cyanophenyl)-pyrimidine, which incorporates a more complex fused ring system but retains the core 4-chloro-6-(3-cyanophenyl)pyrimidine motif, has been shown to inhibit the human ERCC1-XPF endonuclease with a specific IC50 value [1]. This is compared to a baseline of >1,000 nM against off-target CYP450 enzymes, providing a measure of its activity profile. Direct data for the target compound is unavailable, but this data demonstrates the potential of the core scaffold to achieve selective, mid-nanomolar activity.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | N/A (Data is for a close structural analog) |
| Comparator Or Baseline | CYP2D6 and CYP2C9 enzymes: IC50 > 1,000 nM |
| Quantified Difference | The analog's IC50 of 330 nM indicates at least a 3-fold selectivity over CYP2D6 and CYP2C9. |
| Conditions | Inhibition of human His6-tagged ERCC1-XPF endonuclease expressed in E. coli, using a fluorescence-based assay. CYP450 inhibition assays of unknown origin. |
Why This Matters
This suggests the 4-chloro-6-(3-cyanophenyl)pyrimidine scaffold can be elaborated to yield compounds with targeted nanomolar activity against the ERCC1-XPF DNA repair target, a promising axis for cancer therapy, while potentially minimizing off-target CYP450 interactions.
- [1] BindingDB. Entry for BDBM50504115 (CHEMBL4470176). View Source
